methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate
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Overview
Description
methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound that combines an indole derivative with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves the esterification of 3,4-dimethoxybenzoic acid with an appropriate indole derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .
Scientific Research Applications
methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Mechanism of Action
The mechanism of action of methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-dimethoxybenzoate: A simpler ester derivative with similar chemical properties.
3,4-Dimethoxybenzoic acid: The parent acid of the ester, used in various chemical syntheses.
Indole derivatives: Compounds with similar indole structures, used in a wide range of applications.
Uniqueness
methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is unique due to its combination of an indole derivative with a benzoate ester, providing a distinct set of chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
IUPAC Name |
methyl 5-(3,4-dimethoxybenzoyl)oxy-1,2-dimethylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-12-19(21(24)27-5)15-11-14(7-8-16(15)22(12)2)28-20(23)13-6-9-17(25-3)18(10-13)26-4/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKPIMOOAORDIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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